![molecular formula C17H11F2N5O2 B2780989 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1286698-09-6](/img/structure/B2780989.png)
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-c]quinazoline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of similar quinazolin-4(3H)-ones has been achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and has good functional group tolerance .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of other quinazolinones and triazoloquinazolines . These could include various substitution reactions at the different positions on the rings.Scientific Research Applications
- Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- Notably, F33 also inhibited Xoo proliferation in potted rice plants, demonstrating 47.6% protection at a concentration of 200 μg/mL .
- Five derivatives exhibited cytotoxic activity comparable to that of doxorubicin, a reference anticancer drug .
- This transition-metal-free procedure is efficient, economically viable, and environmentally friendly .
- Although not directly studied for our compound, related triazolophthalazine inhibitors have been investigated .
- Some derivatives exhibit good antifungal activity. For example, compound F19 inhibited tobacco black shank (Phytophthora nicotianae) by 67.2% at 50 μg/mL .
Anti-Tumor Activity and c-Met Kinase Inhibition
Antimicrobial Properties
Anticancer Activity
Synthesis of 1,2,4-Triazolo[4,3-a]pyridines
Potential as a PCAF Bromodomain Inhibitor
Antifungal Activity
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibitc-Met kinase , and triazoloquinazoline derivatives have been developed as inhibitors of PCAF (P300/CBP-associated factor) . These proteins play crucial roles in cellular processes such as cell growth and differentiation.
Mode of Action
For instance, certain triazoloquinazoline derivatives have been found to bind effectively with the active site of histone acetyltransferase PCAF , potentially inhibiting its function.
Biochemical Pathways
c-Met kinase is involved in pathways related to cell growth and differentiation, while PCAF is involved in gene expression regulation through histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed on similar compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines .
Future Directions
properties
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNWUAGAIBNSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide |
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